molecular formula C22H26FN3O4 B6095044 N-(2,4-dimethoxybenzyl)-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide

N-(2,4-dimethoxybenzyl)-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No.: B6095044
M. Wt: 415.5 g/mol
InChI Key: HENIRXVSGLYMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxybenzyl)-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. The compound is commonly referred to as "compound X" in the scientific literature. The purpose of

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to bind to certain proteins in the brain, which may contribute to its effects on neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters in the brain, such as dopamine and norepinephrine. It has also been shown to have anti-inflammatory effects in certain cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-dimethoxybenzyl)-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide in lab experiments is its specificity. It has been shown to have a high affinity for certain receptors and enzymes, which makes it a useful tool for studying their function. However, one of the limitations of using this compound is its cost and availability. It is a specialized compound that may not be readily available in all labs.

Future Directions

There are several future directions for the study of N-(2,4-dimethoxybenzyl)-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide. One area of interest is in the study of its effects on cancer cells. It has been shown to have anti-tumor effects in certain cell lines, and further research is needed to determine its potential as a cancer treatment. Another area of interest is in the study of its effects on the immune system. It has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as an immunomodulatory agent. Finally, the development of new synthesis methods for this compound may improve its availability and reduce its cost, making it more accessible to researchers.

Synthesis Methods

The synthesis of N-(2,4-dimethoxybenzyl)-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide involves several steps. The first step is the synthesis of 2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid, which is then coupled with N-(2,4-dimethoxybenzyl)amine to obtain the final product. The synthesis of this compound is a multi-step process that requires specialized equipment and expertise.

Scientific Research Applications

N-(2,4-dimethoxybenzyl)-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide has been used in scientific research to study its effects on various biological processes. One of the main applications of this compound is in the field of neuroscience, where it has been used to study the role of certain neurotransmitters in the brain. It has also been used in cancer research to study the effects of certain drugs on tumor growth.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4/c1-29-18-7-6-16(20(11-18)30-2)13-25-21(27)12-19-22(28)24-8-9-26(19)14-15-4-3-5-17(23)10-15/h3-7,10-11,19H,8-9,12-14H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENIRXVSGLYMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)CC2C(=O)NCCN2CC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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